molecular formula C20H21N3O5 B2816396 2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-69-4

2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2816396
CAS No.: 880794-69-4
M. Wt: 383.404
InChI Key: DMFLLIPNWANCEJ-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[3,2-c]pyridine core. Key structural elements include:

  • Amino and cyano groups at positions 2 and 3, respectively, contributing to hydrogen-bonding and electron-withdrawing effects.
  • 6,7-Dimethyl substituents on the pyridine ring, enhancing steric bulk and hydrophobicity.
  • 3,4,5-Trimethoxyphenyl group at position 4, a known pharmacophore in cytotoxic agents due to its electron-rich aromatic system .
  • 5-Oxo and 5,6-dihydro moieties, stabilizing the fused pyran ring system.

This compound has been studied for its antiproliferative and antitubulin activities, with the 3,4,5-trimethoxyphenyl group hypothesized to enhance interactions with biological targets like microtubules .

Properties

IUPAC Name

2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-10-6-13-17(20(24)23(10)2)16(12(9-21)19(22)28-13)11-7-14(25-3)18(27-5)15(8-11)26-4/h6-8,16H,22H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFLLIPNWANCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest significant biological activity, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

This compound belongs to the class of pyrano[3,2-c]pyridines, characterized by a pyran ring fused to a pyridine. The presence of multiple functional groups, including an amino group and a carbonitrile group, enhances its reactivity and potential interactions with biological targets.

Component Description
Molecular FormulaC19H20N2O5
Key Functional GroupsAmino (-NH2), Carbonitrile (-C≡N), Methoxy (-OCH3)
Structural FeaturesDimethyl substitution on the pyridine ring; trimethoxyphenyl substituent

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. The presence of the carbonitrile group is associated with enhanced cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

  • Cell Lines Tested:
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Mechanism of Action:
    • Induction of apoptosis via the intrinsic pathway.
    • Inhibition of cell cycle progression at G1/S phase.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It appears to exert protective effects against neurodegenerative conditions through antioxidant mechanisms and modulation of neurotransmitter levels.

  • Key Findings:
    • Reduction in oxidative stress markers in neuronal cell cultures.
    • Enhancement of synaptic plasticity in animal models.

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

  • Microbial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Minimum Inhibitory Concentration (MIC):
    • Values ranging from 10 to 50 µg/mL depending on the strain.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1: Anticancer Efficacy
    • Conducted on MCF-7 cells; results indicated a significant reduction in cell viability at concentrations above 20 µM.
    • Mechanistic studies revealed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
  • Study 2: Neuroprotection in Rodent Models
    • Administration of the compound in a rodent model of Alzheimer’s disease showed improved cognitive function and reduced amyloid plaque formation.
    • Biochemical analysis indicated decreased levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The phenyl substituent at position 4 significantly influences biological activity. Key derivatives include:

Compound ID Substituent at Position 4 Key Findings Source
Compound 16 (Target) 3,4,5-Trimethoxyphenyl Exhibits potent antiproliferative activity (IC₅₀ < 1 µM in some cancer lines) due to enhanced tubulin binding from methoxy groups .
Compound 14 3-Bromophenyl Moderate activity (IC₅₀ ~5 µM); bromine’s steric bulk may hinder target interactions .
Compound 15 3,4-Dichlorophenyl Lower solubility and reduced activity compared to trimethoxyphenyl derivatives .
3f Phenyl Synthesized in 94% yield; lacks methoxy groups, resulting in weaker biological activity .

Key Insight : The 3,4,5-trimethoxy configuration optimizes both electronic and steric interactions for biological efficacy.

Pyrano-Pyrazole vs. Pyrano-Pyridine Derivatives

Replacing the pyridine core with pyrazole alters activity:

  • 6-Amino-4-[4-(4-chlorobenzyloxy)-3-methoxyphenyl]-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (): Chlorobenzyloxy substituent introduces halogen bonding but may reduce metabolic stability.

Comparison: Pyrano-pyridines (e.g., Compound 16) generally show higher antiproliferative activity than pyrano-pyrazoles, likely due to better target complementarity .

Substituent Effects on the Pyran Ring

Variations at positions 6 and 7 modulate physicochemical properties:

  • 2-Amino-6-(benzo[1,3]dioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): Benzodioxole group increases molecular weight and may enhance blood-brain barrier penetration.

Key Trend : Methyl groups at positions 6 and 7 (as in the target compound) balance hydrophobicity and metabolic stability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. For example, refluxing 3,4,5-trimethoxybenzaldehyde with malononitrile and dimethyl-substituted β-ketoesters in ethanol/water mixtures with a catalyst (e.g., triethylammonium hydrogen sulfate) yields the target compound. Optimization involves adjusting solvent polarity, temperature (70–90°C), and catalyst loading (5–10 mol%) to improve yields (typically 75–90%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer: Key characterization methods include:

  • 1H/13C NMR : Assignments focus on the pyranopyridine core (δ 4.5–6.5 ppm for H; δ 95–165 ppm for C) and substituents (e.g., 3,4,5-trimethoxyphenyl protons at δ 3.7–3.9 ppm) .
  • X-ray crystallography : Used to confirm the fused pyrano[3,2-c]pyridine ring system and substituent geometry. SHELX software is commonly employed for refinement .
  • HRMS : Validates molecular weight (e.g., calculated [M+Na+] at m/z 361.0913, observed 361.0909) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, particularly antiproliferative effects?

Methodological Answer: Replacing the 3,4,5-trimethoxyphenyl group with nitro- or halogen-substituted aryl groups alters tubulin polymerization inhibition. For instance:

SubstituentIC50 (μM)MechanismReference
3,4,5-Trimethoxy0.45Tubulin destabilization
3-Nitro1.2ROS generation
Activity assays (e.g., MTT on HeLa cells) paired with molecular docking (PDB: 1SA0) reveal that methoxy groups enhance hydrophobic binding to β-tubulin’s colchicine site .

Q. What contradictions exist in crystallographic data for pyrano[3,2-c]pyridine derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in bond angles and torsional conformations (e.g., pyran ring puckering) arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in substituents : Apply PART instructions to model alternative positions .
    For example, a study on a related pyrano[4,3-b]pyran derivative showed C—O—C angles varying by 2.5° between datasets, resolved using high-resolution (<1.0 Å) data .

Q. How can synthetic byproducts or diastereomers be identified and separated during scale-up?

Methodological Answer:

  • HPLC-MS : Use a C18 column (MeCN/H2O gradient) to resolve diastereomers (retention time differences ≥2 min) .
  • Crystallographic screening : Ethanol/water mixtures selectively crystallize the desired enantiomer (>95% ee) .
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration when X-ray data are unavailable .

Data-Driven Analysis

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • *DFT calculations (B3LYP/6-31G)**: Predict electrophilic sites (e.g., C-3 carbonitrile: Fukui f⁻ = 0.12) and nucleophilic amino groups (NPA charge = −0.45) .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., DMSO stabilizes the enol tautomer) .

Q. How do solvent and pH affect the compound’s stability in biological assays?

Methodological Answer:

ConditionHalf-life (h)Degradation Product
PBS (pH 7.4, 37°C)48Hydrolyzed pyridone
DMSO (20% v/v)>72Stable
Acidic conditions (pH <5) protonate the amino group, accelerating ring-opening via water nucleophilic attack .

Critical Challenges

Q. Why do some studies report conflicting bioactivity data for structurally analogous compounds?

Methodological Answer: Variations arise from:

  • Assay protocols : IC50 values differ between MTT (72h incubation) vs. SRB (48h) assays .
  • Cell line specificity : MDA-MB-231 (triple-negative breast cancer) shows 10x higher sensitivity than MCF-7 due to βIII-tubulin overexpression .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the 5-oxo position (logP reduced from 2.8 to 1.1) .
  • Nanoformulation : PEGylated liposomes (size 120 nm) enhance plasma half-life from 2h to 8h in murine models .

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